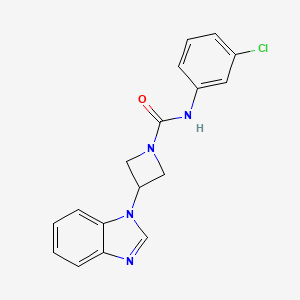
(E)-1-(4-cinnamylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antibacterial and Anticancer Properties
Cinnamic acid derivatives, including compounds structurally related to (E)-1-(4-cinnamylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone, have been extensively studied for their anticancer properties. These compounds exhibit a broad spectrum of biological activities due to the 3-phenyl acrylic acid functionality, which offers multiple reactive sites for chemical modifications, enhancing their medicinal value. The research has shown that these derivatives can act as traditional and synthetic antitumor agents, demonstrating significant potential in anticancer research (De, Baltas, & Bedos-Belval, 2011). Furthermore, essential oils and their constituents, which may include cinnamic acid derivatives, have been recognized for their anticancer activities, suggesting their roles in apoptosis, cell cycle arrest, and antiangiogenic processes (Gautam, Mantha, & Mittal, 2014).
Neuroprotective Effects
Indole and its derivatives, closely related to the chemical structure of this compound, have shown promising results in neuroprotection and the treatment of neurodegenerative diseases. These compounds interact with various signaling pathways to exhibit protective effects against chronic liver injuries, including those induced by oxidative stress, which is a common pathway implicated in neurodegenerative diseases (Wang et al., 2016).
Antiviral Research
The exploration of indole-containing compounds as antiviral agents has been an area of active research. These compounds, including this compound or its structural analogs, have been evaluated for their potential against various viral infections. Indole derivatives are known for their ability to mimic the structure of peptides and bind reversibly to enzymes, which could be advantageous in discovering novel drugs with diverse modes of action against viruses (Zhang, Chen, & Yang, 2014).
Propiedades
IUPAC Name |
2-indol-1-yl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c27-23(19-26-14-12-21-10-4-5-11-22(21)26)25-17-15-24(16-18-25)13-6-9-20-7-2-1-3-8-20/h1-12,14H,13,15-19H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRQXQZOEVFAKA-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
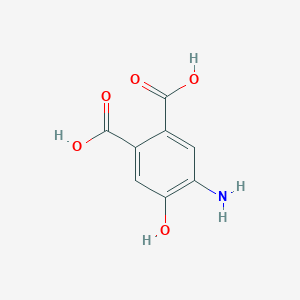

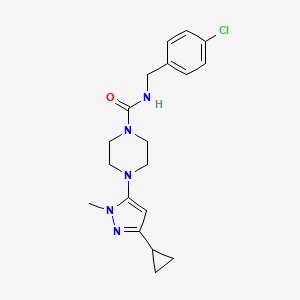
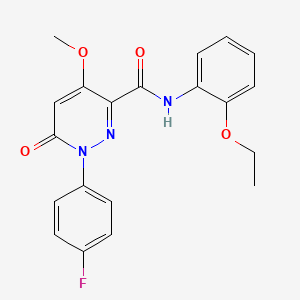


![2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2517819.png)
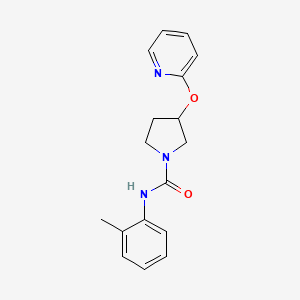

![3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2517822.png)


